1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. It has garnered interest due to its structural features, which include a piperidine moiety and a pyrazole ring. The molecular formula for this compound is with a molecular weight of approximately 180.25 g/mol .
The compound is classified under the category of organic compounds, specifically as an amine and a heterocyclic compound due to the presence of nitrogen in its structure. It can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is listed with its chemical identifiers and properties .
The synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with suitable carbonyl compounds, such as 1,3-diketones, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions.
Key steps in the synthesis process include:
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.
The molecular structure of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine features a pyrazole ring connected to a piperidine group. The structural representation can be described by its InChI key (SEGQKHVQMAWCNG-UHFFFAOYSA-N) and SMILES notation (CC1=CN(N=C1N)C2CCN(CC2)C) .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.25 g/mol |
IUPAC Name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine |
InChI | InChI=1S/C9H16N4/c1-10(2)9(11)8-7(12)6(3)5/h7,9H,3-6H2,1-2H3,(H2,11,12) |
The compound can undergo various chemical reactions typical for amines and heterocycles. Notable reactions include:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity depend on the structural characteristics of the compound and the nature of the target molecule.
Studies suggest that compounds with similar structures may act as inhibitors for certain biological pathways, potentially leading to therapeutic effects in areas like inflammation or cancer treatment .
The physical properties include:
Chemical properties encompass reactivity profiles typical for amines and heterocycles:
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: